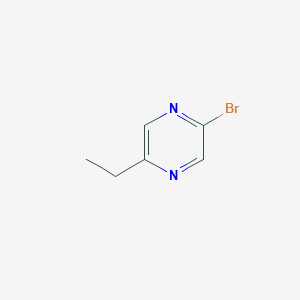
2-溴-5-乙基吡嗪
描述
2-Bromo-5-ethylpyrazine is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 2-position and an ethyl group at the 5-position .Physical And Chemical Properties Analysis
2-Bromo-5-ethylpyrazine is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and density, were not available in the sources I found.科学研究应用
防腐蚀2-溴-5-乙基吡嗪及其衍生物已被研究作为酸性环境中各种金属的腐蚀抑制剂的潜在性。研究表明,包括与2-溴-5-乙基吡嗪相关的双吡嗪衍生物可以有效保护C38钢等金属在酸性介质中免受腐蚀。这些化合物作为混合型抑制剂,影响阳极和阴极过程,并且它们在金属表面上的吸附遵循Langmuir吸附等温模型 (Zarrok et al., 2012)。同样,吡嗪衍生物已被评估其对硫酸溶液中钢表面腐蚀的抑制作用,研究表明这些化合物表现出显著的抑制效率 (Li, Deng, & Fu, 2011)。
催化和合成2-溴-5-乙基吡嗪的应用延伸到催化和合成化学领域。例如,溴吡嗪化合物已被用于铜催化的芳基卤代物氨基化反应中,展示了它们在复杂有机分子合成中的中间体作用 (Lang et al., 2001)。这突显了2-溴-5-乙基吡嗪衍生物在促进各种化学转化中的多功能性。
抗病毒和药物化学2-溴-5-乙基吡嗪衍生物已被探索其潜在的抗病毒活性。尽管没有直接提到,具有结构相似性的化合物,如在位置5取代的2,4-二氨基-6-羟基嘧啶,已显示出对细胞培养中逆转录病毒复制的显著抑制作用。这表明溴代吡嗪衍生物在药物化学和抗病毒疗法的药物发现中具有潜力 (Hocková等,2003)。
环境和分析应用关于广泛使用的除草剂阿特拉津降解的研究已利用类似2-溴-5-乙基吡嗪的化合物作为分析工具或参考化合物,以了解这类化学品的环境命运。在各种条件下研究阿特拉津及其产物的降解动力学可以从使用结构相关的溴吡嗪衍生物作为模型或标准中受益 (Acero et al., 2000)。
安全和危害
When handling 2-Bromo-5-ethylpyrazine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
2-Bromo-5-ethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components . Additionally, 2-Bromo-5-ethylpyrazine can bind to specific protein receptors, influencing their activity and downstream signaling pathways.
Cellular Effects
2-Bromo-5-ethylpyrazine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-5-ethylpyrazine has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-ethylpyrazine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, 2-Bromo-5-ethylpyrazine has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethylpyrazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-5-ethylpyrazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to 2-Bromo-5-ethylpyrazine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethylpyrazine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, 2-Bromo-5-ethylpyrazine can exhibit toxic or adverse effects, including hepatotoxicity, neurotoxicity, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage.
Metabolic Pathways
2-Bromo-5-ethylpyrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, 2-Bromo-5-ethylpyrazine has been shown to influence the levels of pyruvate and lactate, which are critical intermediates in cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-ethylpyrazine is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Bromo-5-ethylpyrazine within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethylpyrazine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Bromo-5-ethylpyrazine has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound within specific subcellular regions can determine its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-bromo-5-ethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAQGHBTWYAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671682 | |
| Record name | 2-Bromo-5-ethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086382-74-2 | |
| Record name | 2-Bromo-5-ethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)
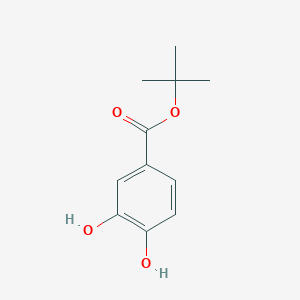
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)



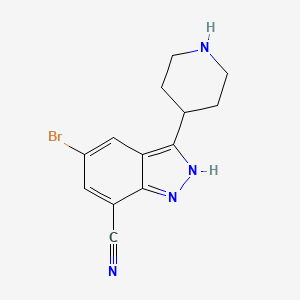
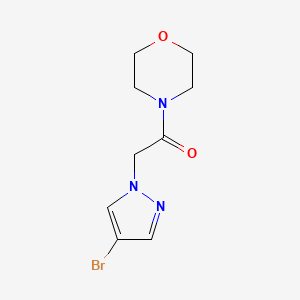
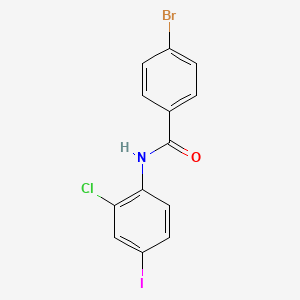
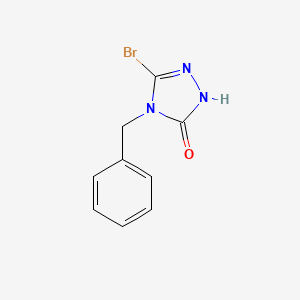


![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)